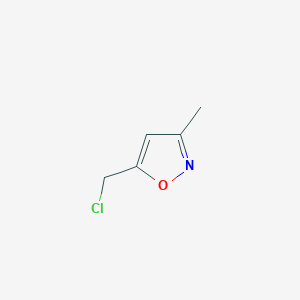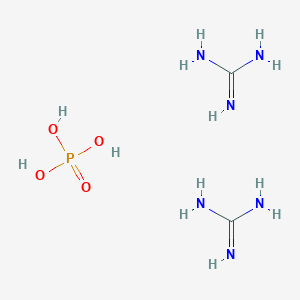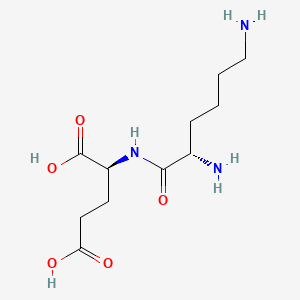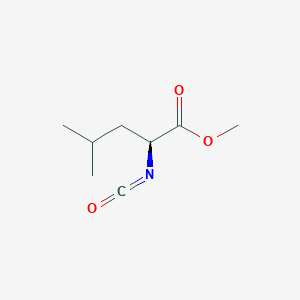![molecular formula C11H15NO2 B1588401 3-[4-(Dimethylamino)phenyl]propanoic acid CAS No. 73718-09-9](/img/structure/B1588401.png)
3-[4-(Dimethylamino)phenyl]propanoic acid
Vue d'ensemble
Description
“3-[4-(Dimethylamino)phenyl]propanoic acid” is a synthetic compound . It is a tertiary amino compound and a beta-amino acid . It is also known as 3- [4- (dimethylamino)phenyl]propanoic acid hydrochloride .
Synthesis Analysis
The synthesis of “3-[4-(Dimethylamino)phenyl]propanoic acid” can be achieved from 3- [4- (dimethylamino)phenyl]propanenitrile . The synthesis process may involve the use of suitable bases such as inorganic bases, organic bases, organolithium bases, and organosilicon bases .
Molecular Structure Analysis
The molecular formula of “3-[4-(Dimethylamino)phenyl]propanoic acid” is C11H15NO2 . The molecular weight is 193.25 g/mol . The InChI code is 1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) .
Physical And Chemical Properties Analysis
“3-[4-(Dimethylamino)phenyl]propanoic acid” is a solid substance . It has a storage temperature of room temperature .
Applications De Recherche Scientifique
1. Synthesis of Water-Soluble Thermo-Sensitive Resin
A study by An et al. (2015) explored the synthesis of a water-soluble resin with tertiary amine oxide side substituents. 3-(Dimethylamino)propanoic acid was synthesized and oxidized to form 3-(dimethylamino)propanoic acid oxide, which was then used to prepare a water-soluble thermo-sensitive resin. This resin exhibited unique thermal behaviors and thermo-induced solubility changes, making it a potential candidate for chemical-free thermal laser imaging applications (An et al., 2015).
2. Nonlinear Optical Properties in Novel Chalcone Derivatives
Rahulan et al. (2014) synthesized a compound incorporating 3-(4-(dimethylamino)phenyl)propanoic acid and examined its nonlinear optical properties using the z-scan technique. The study found that the compound demonstrated a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its suitability for optical device applications like optical limiters (Rahulan et al., 2014).
3. Antimicrobial Activity of Pyrazole Derivatives
Swarnkar et al. (2014) researched the reaction of 3-[4-(dimethylamino)phenyl]prop-2-en-1-one with various hydrazides under microwave irradiation, leading to the synthesis of N, N-dimethylaniline containing pyrazole derivatives. These compounds were then screened for their antibacterial and antifungal activities, revealing potential antimicrobial applications (Swarnkar et al., 2014).
4. Electropolymerization Studies for Silicon Naphthalocyanines
Bıyıklıoğlu and Alp (2017) synthesized novel silicon naphthalocyanines (SiNc) with electropolymerizable side units including 3-(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propan-1-ol. Their study focused on the aggregation behavior and electrochemical properties of these SiNcs, highlighting their potential in electropolymerization applications (Bıyıklıoğlu & Alp, 2017).
5. Photodynamic Therapy Applications
Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine directly substituted with N,N'-dimethylaminophenyl groups. They investigated its photophysical and photochemical properties,demonstrating its potential as a photosensitizer for photodynamic therapy in cancer treatment. The quaternized derivative of this compound exhibited excellent water solubility and efficient singlet oxygen generation, underlining its suitability for clinical applications (Al-Raqa et al., 2017).
6. Sensing and Capture of Picric Acid
Vishnoi et al. (2015) developed a fluorescent chemo-sensor using 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene, which exhibited significant fluorescence quenching in the presence of picric acid. This selectivity was attributed to multiple hydrogen bonds, π–π interactions, and electrostatic interactions. The study suggests its application in selective sensing and capture of picric acid, a critical component for environmental and security applications (Vishnoi et al., 2015).
7. Synthesis of Functional Polymers
Lang et al. (2022) conducted RAFT polymerization of 4-(dimethylamino)phenyl acrylate to yield poly(4-(dimethylamino)phenyl acrylate). The study focused on modulating the reactivity of polymers with pendant ester groups, leading to the development of functional polymers with potential applications in materials science (Lang et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEETZXRKMHAPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427691 | |
| Record name | 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73718-09-9 | |
| Record name | 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(dimethylamino)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)






![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
